Introduction: The Prominence of the Morpholinopyrimidine Scaffold
Introduction: The Prominence of the Morpholinopyrimidine Scaffold
An In-Depth Technical Guide to (2-Morpholinopyrimidin-4-yl)methanol: Properties, Synthesis, and Applications in Drug Discovery
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The morpholinopyrimidine core is a quintessential example of such a structure. Its derivatives are integral to the development of therapeutic agents, particularly in oncology, where they form the backbone of numerous kinase inhibitors.[1][2] The morpholine moiety often enhances drug-like properties, improving solubility and metabolic stability, while also providing a key hydrogen bond acceptor that facilitates binding to the hinge region of kinase ATP pockets.[3]
(2-Morpholinopyrimidin-4-yl)methanol represents a foundational building block within this important class of compounds. The presence of a primary alcohol at the 4-position of the pyrimidine ring offers a versatile chemical handle for further synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) and the development of novel, highly potent, and selective therapeutic candidates.[2] This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic route, expected analytical characteristics, and its significant role in the context of drug development, tailored for researchers and scientists in the field.
Part 1: Core Chemical and Physical Properties
While extensive experimental data for this specific isomer is not aggregated in public literature, its fundamental properties can be defined based on its structure and data from closely related analogs. These properties are crucial for its handling, reaction setup, and formulation development.
Structural and Physicochemical Data
The molecule consists of a central pyrimidine ring substituted with a morpholine group at the 2-position and a hydroxymethyl group at the 4-position.
Diagram 1: Chemical Structure of (2-Morpholinopyrimidin-4-yl)methanol
A 2D representation of the (2-Morpholinopyrimidin-4-yl)methanol structure.
| Property | Value / Prediction | Source / Justification |
| Molecular Formula | C₉H₁₃N₃O₂ | Based on chemical structure |
| Molecular Weight | 195.22 g/mol | Based on chemical formula |
| CAS Number | Not assigned | Isomer-specific CAS not found |
| Appearance | Predicted: White to off-white solid | Typical for similar organic compounds |
| Melting Point | Not available | Requires experimental determination |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and other polar organic solvents.[4][5] Limited solubility in water. | Based on the polarity of functional groups and data for related heterocyclic compounds.[6][7] |
| Stability | Stable under standard laboratory conditions. Incompatible with strong oxidizing agents, strong acids, and strong bases.[8] | General reactivity for alcohols and amines. |
Part 2: Synthesis and Purification Workflow
A robust synthesis of (2-Morpholinopyrimidin-4-yl)methanol can be envisioned through a multi-step process, leveraging established pyrimidine chemistry. The causality behind this proposed route lies in the differential reactivity of the halogenated positions on the pyrimidine core, allowing for sequential and controlled substitutions.
Proposed Synthetic Protocol
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Step 1: Selective Monosubstitution of Dichloropyrimidine. Starting with commercially available 2,4-dichloropyrimidine, a nucleophilic aromatic substitution (SₙAr) with one equivalent of morpholine is performed. The C2 position is generally more reactive towards nucleophiles than the C4 position, allowing for selective introduction of the morpholine moiety. This reaction is typically run at a controlled temperature (e.g., 0 °C to room temperature) in a polar aprotic solvent like THF or acetonitrile with a mild base (e.g., DIPEA) to scavenge the HCl byproduct.
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Step 2: Introduction of the Carbon Framework at C4. The remaining chlorine at the C4 position can be functionalized using a palladium-catalyzed cross-coupling reaction. A Sonogashira coupling with trimethylsilylacetylene is a viable option. This introduces a protected alkyne, which serves as a precursor to the hydroxymethyl group.
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Step 3: Hydration and Reduction to the Final Product. The silyl-protected alkyne can be deprotected (e.g., with TBAF) and subsequently hydrated to form a methyl ketone. The final and critical step is the reduction of this ketone or a corresponding ester (if an alternative C4 functionalization was used) to the primary alcohol. A selective reducing agent such as sodium borohydride (NaBH₄) in methanol is ideal for this transformation, as it will not affect the pyrimidine ring. This mirrors established procedures for reducing carbonyls on heterocyclic systems to their corresponding alcohols.[9]
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Purification: The final product would be purified from the reaction mixture using standard column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or dichloromethane/methanol to yield the pure (2-Morpholinopyrimidin-4-yl)methanol.
Diagram 2: Proposed Synthesis Workflow
A logical workflow for the synthesis of the target compound.
Part 3: Spectroscopic Characterization Profile
For unambiguous identification and quality control, a combination of spectroscopic techniques is essential. The following section outlines the expected spectral data for (2-Morpholinopyrimidin-4-yl)methanol.
| Technique | Expected Features |
| ¹H NMR | Morpholine Protons: Two distinct multiplets (appearing as triplets) expected. Protons adjacent to oxygen (O-CH₂) δ ≈ 3.7-3.9 ppm (4H). Protons adjacent to nitrogen (N-CH₂) δ ≈ 3.5-3.7 ppm (4H).[10] Pyrimidine Protons: Two doublets in the aromatic region, δ ≈ 8.2 ppm (H6) and δ ≈ 6.5 ppm (H5). Methanol Protons: A singlet or doublet for the -CH₂- group at δ ≈ 4.5 ppm (2H). A broad singlet for the hydroxyl (-OH) proton, which is exchangeable with D₂O. |
| ¹³C NMR | Pyrimidine Carbons: C2 and C4 will be the most downfield (δ ≈ 160-165 ppm). C6 will be next (δ ≈ 158 ppm), followed by C5 (δ ≈ 105-110 ppm).[9] Morpholine Carbons: O-CH₂ carbons at δ ≈ 66 ppm and N-CH₂ carbons at δ ≈ 44 ppm. Methanol Carbon: -CH₂OH carbon at δ ≈ 63 ppm. |
| Mass Spec (ESI+) | Molecular Ion: Predicted m/z for [M+H]⁺ = 196.1080. Other common adducts such as [M+Na]⁺ (m/z ≈ 218.09) may also be observed.[11][12] |
| FT-IR | O-H Stretch: Broad peak around 3300-3400 cm⁻¹ (from alcohol). C-H Stretch: Peaks around 2850-3000 cm⁻¹ (aliphatic) and >3000 cm⁻¹ (aromatic).[13] C=N & C=C Stretch: Peaks in the 1500-1600 cm⁻¹ region (from pyrimidine ring). C-O Stretch: Strong peak around 1050-1150 cm⁻¹ (from alcohol and morpholine ether). |
Part 4: Reactivity, Stability, and Medicinal Chemistry Applications
Chemical Reactivity and Stability
The primary alcohol is the most reactive site for derivatization. It can be readily:
-
Oxidized to the corresponding aldehyde or carboxylic acid using standard reagents (e.g., PCC, DMP for aldehyde; Jones reagent for carboxylic acid).
-
Esterified with carboxylic acids or acid chlorides.
-
Converted to an ether via Williamson ether synthesis.
This versatility makes the molecule an excellent starting point for building molecular libraries for drug screening.[2] The compound is expected to be stable under neutral conditions but may be sensitive to strong acids or bases and high temperatures.[8]
Role in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway
The (2-Morpholinopyrimidin-4-yl)methanol scaffold is of paramount interest as a precursor for inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[1][2]
-
Mechanism of Action: PI3K inhibitors are ATP-competitive, binding to the kinase domain of the enzyme. The morpholinopyrimidine core is exceptionally well-suited for this role. The pyrimidine ring mimics the adenine of ATP, while the morpholine oxygen acts as a crucial hydrogen bond acceptor, anchoring the inhibitor to the "hinge" region of the ATP-binding pocket.[14]
-
Structure-Activity Relationship (SAR): The hydroxymethyl group at the C4 position provides a vector for modification. By extending from this position, chemists can design substituents that probe the solvent-exposed region of the kinase, leading to improved potency and selectivity for specific PI3K isoforms (α, β, δ, γ).[15][16]
Diagram 3: PI3K/Akt Signaling Pathway and Inhibition
Inhibition of the PI3K enzyme blocks downstream signaling, reducing cancer cell growth and survival.
Part 5: Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed. Based on data for analogous compounds, (2-Morpholinopyrimidin-4-yl)methanol should be handled with care.[17][18]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.
Conclusion
(2-Morpholinopyrimidin-4-yl)methanol is more than just a chemical compound; it is a strategic starting material for the synthesis of next-generation therapeutics. Its structure embodies the key features of the highly successful morpholinopyrimidine pharmacophore, while its reactive hydroxymethyl group provides the synthetic versatility required for modern drug discovery campaigns. A thorough understanding of its properties, synthesis, and reactivity empowers researchers to leverage this valuable building block in the rational design of potent and selective enzyme inhibitors, particularly for targets within the PI3K/Akt signaling cascade. As the quest for novel cancer therapies continues, the importance of foundational scaffolds like (2-Morpholinopyrimidin-4-yl)methanol will only continue to grow.
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